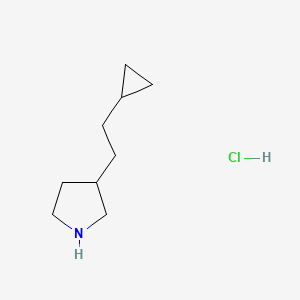

![molecular formula C10H13NO2 B1485515 3-{[trans-2-Hydroxycyclobutyl]amino}phenol CAS No. 2165407-26-9](/img/structure/B1485515.png)

3-{[trans-2-Hydroxycyclobutyl]amino}phenol

Vue d'ensemble

Description

“3-{[trans-2-Hydroxycyclobutyl]amino}phenol” is a compound that can be used for pharmaceutical testing . It’s a derivative of 3-Aminophenol, an organic compound with the formula C6H4(NH2)(OH). It is an aromatic amine and a phenol .

Synthesis Analysis

The synthesis of phenols like “3-{[trans-2-Hydroxycyclobutyl]amino}phenol” can be achieved through various methods. One common method is the nucleophilic aromatic substitution reaction . The conditions necessary for an aryl halide to undergo this reaction include the presence of a strong base and a good leaving group .Molecular Structure Analysis

The molecular structure of “3-{[trans-2-Hydroxycyclobutyl]amino}phenol” is derived from 3-Aminophenol. The molecular formula of 3-Aminophenol is C6H7NO . The presence of the hydroxycyclobutyl group in “3-{[trans-2-Hydroxycyclobutyl]amino}phenol” would alter the structure slightly.Chemical Reactions Analysis

Phenols, including 3-Aminophenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The specific reactions that “3-{[trans-2-Hydroxycyclobutyl]amino}phenol” would undergo could vary based on the conditions and reagents present.Physical And Chemical Properties Analysis

Phenols, including 3-Aminophenol, have unique physical and chemical properties. They form stronger hydrogen bonds than alcohols, making them more soluble in water and giving them a higher boiling point . They are also more acidic than alcohols .Applications De Recherche Scientifique

Enhancement of Phenolic Content in Agricultural Products

Foliar Application: The application of amino acids like L-phenylalanine, L-tryptophan, and L-tyrosine can significantly increase the total phenolic content in plants . This is particularly beneficial for enhancing the nutritional value and health benefits of crops like mint varieties, which are rich in phenolic compounds.

Interaction with Proteins in Food Systems

Phenolic-Protein Complexes: Phenolic compounds are known to interact with proteins, altering their structure and properties . This interaction is crucial for the food industry as it can affect the nutritional and functional properties of food products. Understanding these interactions through molecular docking and simulation studies can lead to the development of nutraceuticals and functional foods .

Antioxidant Applications in Food Preservation

Food Additives: Phenolic antioxidants are widely used in the food industry to prevent oxidative damage and extend the shelf life of food products . They can be incorporated into dairy products and other perishable goods to maintain quality and freshness over time.

Safety and Hazards

Propriétés

IUPAC Name |

3-[[(1R,2R)-2-hydroxycyclobutyl]amino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-8-3-1-2-7(6-8)11-9-4-5-10(9)13/h1-3,6,9-13H,4-5H2/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBBBSXOBQKKED-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1NC2=CC(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1NC2=CC(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[trans-2-Hydroxycyclobutyl]amino}phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485435.png)

![2-[4-(1-aminoethyl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B1485436.png)

![3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485438.png)

![4-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}piperidine](/img/structure/B1485440.png)

![3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485441.png)

![{3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1485442.png)

![methyl({[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1485443.png)

![(2E)-3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485444.png)

![1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485445.png)

![1-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485446.png)

![methyl({1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1485447.png)

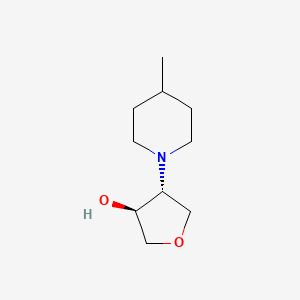

![5-(Prop-2-yn-1-yl)-3,4,5,11-tetraazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene dihydrochloride](/img/structure/B1485451.png)